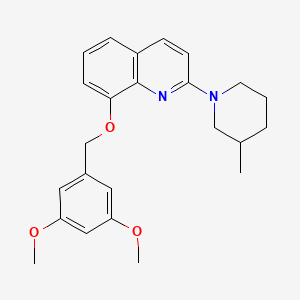

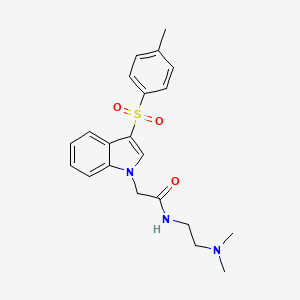

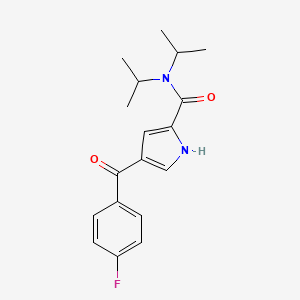

8-((3,5-Dimethoxybenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-((3,5-Dimethoxybenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline, also known as DMQX, is a quinoline derivative that acts as a potent and selective antagonist of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. DMQX has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Chemical Modifications

The chemical compound 8-((3,5-Dimethoxybenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline is part of a broader family of compounds explored for various synthetic modifications and applications in medicinal chemistry. For instance, derivatives of 3-Quinolinecarboxylic Acid with oxygen substitution at positions 4, 5, and 8 have been synthesized through routes starting from either 1, 4-dibenzyloxybenzene or 2, 5-dimethoxyaniline, leading to benzenoid and quinoid derivatives. These derivatives have undergone further structural modifications through reactions such as aromatization, reduction, or dehydrogenation, providing a versatile scaffold for chemical synthesis and potential pharmacological applications (Link, Bernauer, & Englert, 1982).

Cytotoxicity and Pharmaceutical Potential

Another area of interest is the cytotoxic activity of related quinoline derivatives. The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally similar to 8-((3,5-Dimethoxybenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline, has demonstrated potent growth inhibitory properties against various cancer cell lines. These derivatives have been tested for their potential as therapeutic agents in cancer treatment, with some showing promising results in preclinical models (Deady et al., 2003).

Novel Syntheses and Chemical Properties

Research has also focused on the novel syntheses and the exploration of the chemical properties of quinoline derivatives. For example, the synthesis of 8-(dimesitylboryl)quinoline through treatment with n-BuLi followed by dimesitylboronfluoride, and its subsequent reactions, highlights the potential of these compounds in forming coordination complexes with metals. This suggests applications in materials science and as ligands in catalytic reactions (Son, Pudenz, & Hoefelmeyer, 2010).

Environmental and Sustainable Chemistry

Moreover, the sustainable synthesis of quinolines and pyrimidines catalyzed by manganese PNP pincer complexes represents an important step towards environmentally friendly chemical processes. This method allows for the efficient and practical synthesis of substituted quinolines and pyrimidines with high atom efficiency, demonstrating the versatility and potential ecological benefits of utilizing quinoline derivatives in chemical synthesis (Mastalir et al., 2016).

Eigenschaften

IUPAC Name |

8-[(3,5-dimethoxyphenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-17-6-5-11-26(15-17)23-10-9-19-7-4-8-22(24(19)25-23)29-16-18-12-20(27-2)14-21(13-18)28-3/h4,7-10,12-14,17H,5-6,11,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFHOSYLQRXKQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC4=CC(=CC(=C4)OC)OC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((3,5-Dimethoxybenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2459987.png)

![Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2459989.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-methylpropane-1-sulfonamide](/img/structure/B2459993.png)

![[5-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]thiophen-2-yl]-thiophen-2-ylmethanol](/img/structure/B2459997.png)

![N-(5-Chloro-2-methoxyphenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2459998.png)

![ethyl 2-(2-((1-(2-(thiophene-2-carboxamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2460000.png)